molecular formula C17H22N2O3S B596742 3-Amino-1-benzhydryl-azetidine mesylate CAS No. 1373253-26-9

3-Amino-1-benzhydryl-azetidine mesylate

Cat. No. B596742
M. Wt: 334.434
InChI Key: JICKOKVDHRVNEZ-UHFFFAOYSA-N
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Description

“3-Amino-1-benzhydryl-azetidine mesylate” is a chemical compound with the molecular formula C17H22N2O3S . It has a molecular weight of 334.44 g/mol . The IUPAC name for this compound is 1-benzhydryl-3-azetidinamine methanesulfonate .


Synthesis Analysis

A two-step synthesis process for 3-amino-1-benzhydryl-azetidine has been described in the literature . The process begins with commercially available benzhydrylazetidin-3-ol, which is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . Upon quenching with water, the mesylate intermediate is isolated by filtration . The wet filter cake is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C . This procedure yields the titled compound as a mono acetate salt in 72–84% yield .


Molecular Structure Analysis

The InChI code for “3-Amino-1-benzhydryl-azetidine mesylate” is 1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) . The Canonical SMILES for this compound is CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N .


Chemical Reactions Analysis

The synthesis of 3-amino-1-benzhydryl-azetidine involves a reaction with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . This is followed by a reaction with ammonium hydroxide/isopropanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 334.13511374 g/mol . The topological polar surface area of the compound is 92 Ų . The compound has a heavy atom count of 23 .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “3-Amino-1-benzhydryl-azetidine mesylate” is used in the synthesis of azetidine derivatives, which are evaluated for their potency as dopaminergic antagonists . The study comprised derivatives substituted in the 3-position with an amide moiety .
  • Methods of Application or Experimental Procedures : A solution of 3-amino-1-benzhydryl azetidine in chloroform and triethylamine was prepared and cooled to 0–5 °C. To the solution, a dropwise solution of acid chloride was added, maintaining the temperature at 0–5 °C. The reaction was monitored by TLC .
  • Results or Outcomes : The most potent D2 and D4 antagonists among these compounds appeared to be the N - (1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N - (1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, respectively .
  • Reducing blood cholesterol levels
  • As human chymase inhibitors
  • As gamma amino butyric acid reuptake inhibitors
  • As antifungals
  • As antibacterials
  • As well as antidepressants
  • Reducing blood cholesterol levels
  • As human chymase inhibitors
  • As gamma amino butyric acid reuptake inhibitors
  • As antifungals
  • As antibacterials
  • As well as antidepressants

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements for the compound are H302, H315, H319, H335 . The precautionary statements for the compound are P261, P305, P338, P351 .

properties

IUPAC Name

1-benzhydrylazetidin-3-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICKOKVDHRVNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719232
Record name Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-benzhydryl-azetidine mesylate

CAS RN

1373253-26-9
Record name Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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